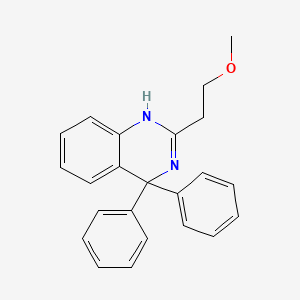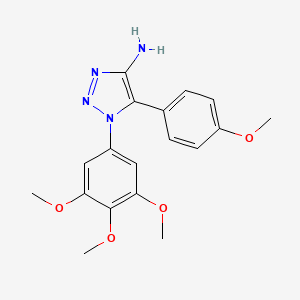![molecular formula C16H14N4O4 B11061249 2-Amino-6-(1,3-benzodioxol-5-yl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11061249.png)
2-Amino-6-(1,3-benzodioxol-5-yl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHOXY-3-AZABICYCLO[310]HEX-2-ENE-1,5-DICARBONITRILE is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE typically involves multi-step organic reactions. One common approach includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar in having the benzodioxole group but with different heteroaryl substitutions.
Uniqueness
2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE is unique due to its bicyclic structure and the presence of both amino and dioxole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-yl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N4O4/c1-21-16(22-2)15(7-18)12(14(15,6-17)13(19)20-16)9-3-4-10-11(5-9)24-8-23-10/h3-5,12H,8H2,1-2H3,(H2,19,20) |
InChI Key |
PNKPXOCANVHXSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C(C2(C(=N1)N)C#N)C3=CC4=C(C=C3)OCO4)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11061166.png)


![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061189.png)
![Quinoline, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methyl-](/img/structure/B11061190.png)
![4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11061193.png)
![1-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11061196.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11061201.png)
![methyl 3-(2-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11061203.png)

![3-(2,4-Dichlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061210.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11061213.png)
![3-(4-chloro-2-fluorophenyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061218.png)
![4-[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11061221.png)
